![molecular formula C6H8O3S2 B13490909 7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C6H8O3S2 and a molecular weight of 192.25 g/mol . It is characterized by a unique spirocyclic structure that includes both oxygen and sulfur atoms, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one typically involves the reaction of appropriate ketones with sulfur-containing reagents under controlled conditions. One common method involves the condensation of ketones with sulfur and oxygen donors in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one can be compared with other spirocyclic compounds such as:
- 1,4-Dithiaspiro[4.5]decan-8-one
- 1,4-Dithiaspiro[4.5]decan-7-one
- 1,4-Dithiaspiro[4.5]decan-8-ol
- 3,6-Dioxa-1-azaspiro[4.5]decan-2-one
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different functional groups and heteroatoms in the spirocyclic ring imparts unique characteristics to each compound, making this compound distinct in its applications and reactivity.
Properties
Molecular Formula |
C6H8O3S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
7,9-dioxa-2,3-dithiaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C6H8O3S2/c7-5-8-1-6(2-9-5)3-10-11-4-6/h1-4H2 |
InChI Key |
HWOPUTBUOYIIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(=O)O1)CSSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


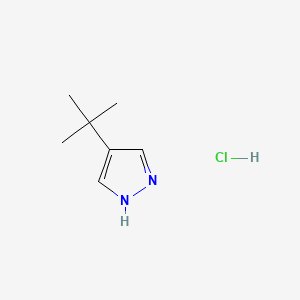
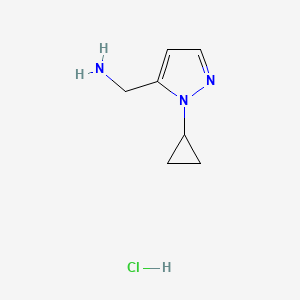

![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
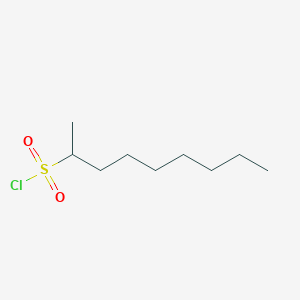
![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
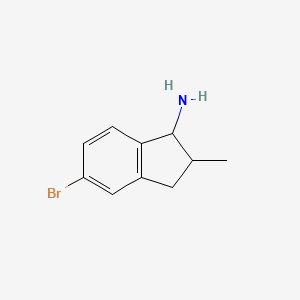
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)

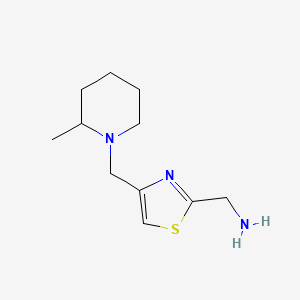

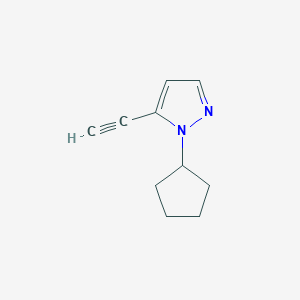
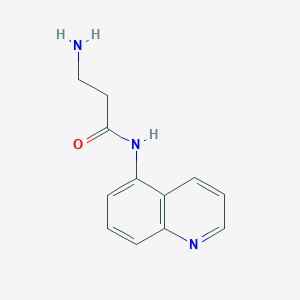
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
